3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the oxadiazole moiety under specific reaction conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic systems.
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols .
Scientific Research Applications
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic systems with pyrazole, pyridine, and oxadiazole rings. Examples include:
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the pyrazole ring but differs in the additional heterocyclic systems attached.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring but with different substituents and additional rings.
The uniqueness of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11N7O4 |
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Molecular Weight |
329.27 g/mol |
IUPAC Name |
3-[(3-nitropyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N7O4/c21-12(15-7-9-2-1-4-14-6-9)13-16-10(18-24-13)8-19-5-3-11(17-19)20(22)23/h1-6H,7-8H2,(H,15,21) |
InChI Key |
NMZWYMLNIYPEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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